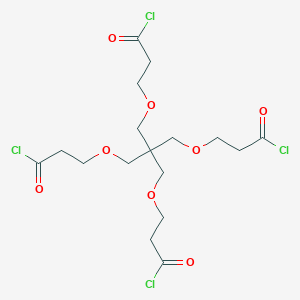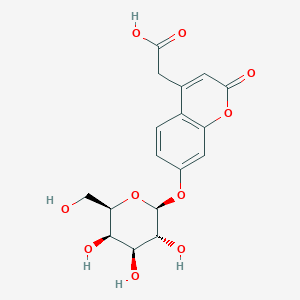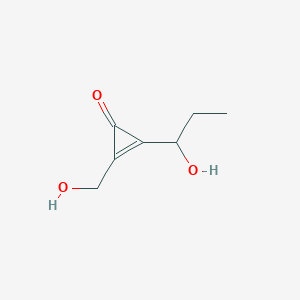
2-Amino-4-fluoro-3-methylphenol
Descripción general
Descripción
2-Amino-4-fluoro-3-methylphenol is a chemical compound with the molecular formula C7H8FNO. It has a molecular weight of 141.15 . It is a brown solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for 2-Amino-4-fluoro-3-methylphenol is 1S/C7H8FNO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3 . Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
2-Amino-4-fluoro-3-methylphenol is a brown solid . It is stored at temperatures between 0-5°C . Unfortunately, the search results do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
. .
Use in Antibiotics Research
A study published in The Journal of Antibiotics identified “2-Amino-4-fluoro-3-methylphenol” as an effective protecting tool for the Michael acceptor . This discovery is significant as it can help improve the selectivity of Michael acceptors, which are known to play an important role in chemical biology research .
Use in Mechanistic Studies
“2-Amino-4-fluoro-3-methylphenol” has been used in mechanistic studies, particularly in the study of the retro-aza-Michael reaction . This reaction is significant in the field of organic chemistry and the study of reaction mechanisms .
Use in the Synthesis of Saccharothriolide L
Saccharothriolide L, a derivative of saccharothriolides produced by the rare actinomycete Saccharotrix sp. A1506, was synthesized using “2-Amino-4-fluoro-3-methylphenol” through the precursor-directed in situ synthesis (PDSS) method .
Use in the Study of Bioactive Compounds
Many bioactive natural products have reactive functional groups that can covalently react with their targets . “2-Amino-4-fluoro-3-methylphenol” has been identified as a potential masking tool for highly reactive, bioactive α, β-unsaturated carbonyl compounds .
Use in the Preparation of Schiff Base Ligands
Although this application is related to “2-Amino-3-methylphenol”, it’s worth noting that aminophenols, in general, are used in the preparation of Schiff base ligands . Given the structural similarity, “2-Amino-4-fluoro-3-methylphenol” could potentially be used in similar applications.
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Amino-4-fluoro-3-methylphenol, also referred to as 5-fluoro-2-hydroxyaniline , is a complex compound with a primary amine and a fluorine substituent at 2- and 4-positions It’s known that the amine and hydroxy groups in 2-amino-4-fluoro-3-methylphenol can coordinate to a metal centre to form 5-membered ring complexes .
Mode of Action
The compound’s ability to form 5-membered ring complexes with metal centres suggests that it may interact with its targets through coordination chemistry . This interaction could potentially alter the function or activity of the target, leading to downstream effects.
Result of Action
Its ability to form 5-membered ring complexes with metal centres suggests that it may have the potential to alter the function or activity of these centres, leading to downstream molecular and cellular effects .
Propiedades
IUPAC Name |
2-amino-4-fluoro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFMGGDAQVECRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluoro-3-methylphenol | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)


![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)

